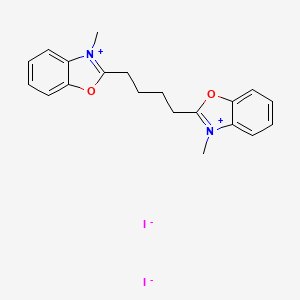
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide is a chemical compound with a complex structure, consisting of two 3-methyl-1,3-benzoxazol-3-ium units connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1,3-benzoxazolium iodide with 1,4-butanediol. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodide-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide can be used as a fluorescent probe for imaging and studying cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism by which 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic acid
2,2'-(Butane-1,4-diyl)bis(5-carboxy-1H-imidazole-4-carboxylato)-cadmium (II) monohydrate
Uniqueness: 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in different fields highlight its versatility and importance.
Properties
CAS No. |
654638-56-9 |
|---|---|
Molecular Formula |
C20H22I2N2O2 |
Molecular Weight |
576.2 g/mol |
IUPAC Name |
3-methyl-2-[4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)butyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C20H22N2O2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HRQULYGTEXNPBL-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4O3)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


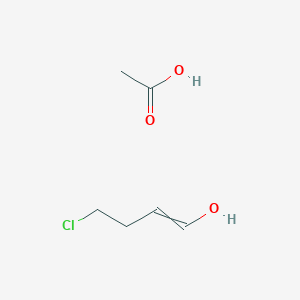
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
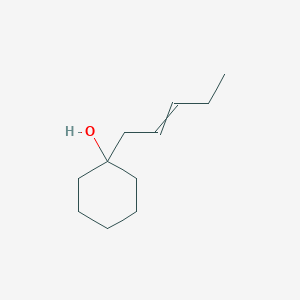
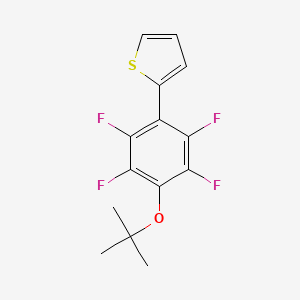
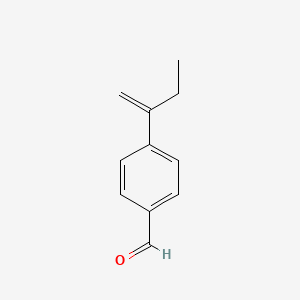
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
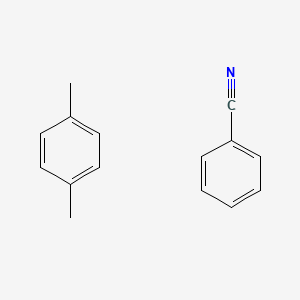
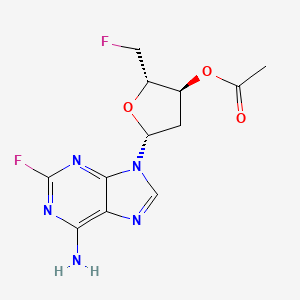
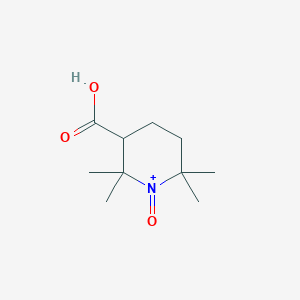
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
